molecular formula C10H21ClN2O2 B070720 tert-Butyl piperidin-4-ylcarbamate hydrochloride CAS No. 179110-74-8

tert-Butyl piperidin-4-ylcarbamate hydrochloride

Cat. No. B070720
M. Wt: 236.74 g/mol
InChI Key: VVLJVJSHANVSGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-Butyl piperidin-4-ylcarbamate derivatives involves multiple steps, including condensation reactions, cyclopropanation, and substitutions, employing a range of starting materials and catalysts to achieve high purity and yield. For example, a practical and scalable synthesis method has been developed for a closely related compound, demonstrating an efficient one-pot, two-step sequence that starts from readily available materials, achieving over 50% overall yield and high purity (Li et al., 2012).

Molecular Structure Analysis

X-ray diffraction (XRD) studies provide detailed insights into the molecular structure of tert-Butyl piperidin-4-ylcarbamate derivatives. These compounds often crystallize in specific crystal systems with defined space groups, showcasing molecular interactions such as weak C-H···O intermolecular forces and aromatic π–π stacking interactions that contribute to their three-dimensional architecture (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The chemical reactions involving tert-Butyl piperidin-4-ylcarbamate derivatives are diverse, including acylation, sulfonation, and substitution reactions. These reactions are pivotal for synthesizing key intermediates for various bioactive compounds and pharmaceuticals, demonstrating the compound's versatility in organic synthesis (Wang et al., 2015).

Physical Properties Analysis

The physical properties of tert-Butyl piperidin-4-ylcarbamate derivatives, such as crystal packing and molecular conformation, are significantly influenced by intermolecular interactions. For instance, X-ray crystallography reveals specific motifs and hydrogen bonding patterns, contributing to the compound's stability and physical characteristics (Didierjean et al., 2004).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents and participation in diverse chemical reactions, are fundamental for understanding the behavior of tert-Butyl piperidin-4-ylcarbamate derivatives in synthetic pathways. These compounds exhibit a range of activities, from serving as intermediates in complex syntheses to their roles in forming structurally diverse molecules (Kulkarni et al., 2016).

Scientific Research Applications

Synthesis and Drug Development

  • Chemical Synthesis : The compound has been utilized in the synthesis of various chemical entities. For instance, it served as a raw material in the synthesis of 4-chloropiperidine hydrochloride, indicating its role in producing intermediates for further chemical reactions (Zhang, 2010).
  • Drug Development : It has also played a crucial role in the development of kinase inhibitors, which are potential treatments for diseases such as rheumatoid arthritis and psoriasis. A novel synthesis suitable for large-scale preparation was developed, demonstrating the compound's importance in pharmaceutical manufacturing (Chung et al., 2006).
  • Intermediate Synthesis : Another study described the scalable synthesis of a compound that acts as an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, showcasing the compound's utility in synthesizing biologically active molecules (Li et al., 2012).

Molecular Structure and Biological Evaluation

  • X-ray Diffraction Studies : The compound was used in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, and its structure was confirmed through various spectroscopic methods and X-ray diffraction data. This highlights its role in the structural elucidation of new chemical entities (Sanjeevarayappa et al., 2015).
  • Biological Evaluation : The compound has been involved in the synthesis of molecules with potential anti-malarial activity. The structures of several derivatives were determined, and their biological activities were assessed, illustrating its application in the discovery of new therapeutic agents (Cunico et al., 2009).

Future Directions

The future directions for research and applications of “tert-Butyl piperidin-4-ylcarbamate hydrochloride” are not specified in the available resources. Its utility would depend on the specific context, such as its potential role in organic synthesis, medicinal chemistry, or material science .

properties

IUPAC Name

tert-butyl N-piperidin-4-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLJVJSHANVSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl piperidin-4-ylcarbamate hydrochloride

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